

O-(4-Nitrophenyl)hydroxylamine: A Chemoselective Reagent for Peptide Chemistry

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Compound of Interest

Compound Name: **O-(4-Nitrophenyl)hydroxylamine**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Nitrophenyl)hydroxylamine (ONPH) is emerging as a valuable reagent in peptide chemistry, primarily for its role in the chemoselective formation of amide bonds. This attribute is particularly crucial in the synthesis of complex peptides and proteins, where the ability to selectively ligate unprotected peptide fragments is paramount. ONPH participates in α -ketoacid-hydroxylamine (KAHA) ligation, a powerful method for peptide bond formation that proceeds under mild conditions and tolerates a wide range of functional groups. These characteristics make ONPH a promising tool for drug development, protein engineering, and the synthesis of modified peptides.

Principle of Chemoselective Ligation

The core application of **O-(4-Nitrophenyl)hydroxylamine** in peptide chemistry is its participation in the α -ketoacid-hydroxylamine (KAHA) ligation. This reaction involves the coupling of a peptide or molecule bearing an N-terminal hydroxylamine with another containing a C-terminal α -ketoacid. The reaction proceeds through a series of intermediates to form a native amide bond, with the 4-nitrophenoxy group acting as an excellent leaving group, facilitating the reaction.

A key advantage of this ligation strategy is its high chemoselectivity. The reaction can be performed in the presence of other nucleophilic functional groups commonly found in peptides, such as the side chains of lysine, cysteine, and glutamic acid, without the need for protecting groups. This orthogonality simplifies synthetic strategies and improves the overall efficiency of complex peptide synthesis.

Applications in Peptide Chemistry

- Peptide and Protein Ligation: ONPH can be used to generate N-terminal hydroxylamine-functionalized peptides, which can then be ligated with C-terminal α -ketoacid peptides to construct larger proteins.
- Synthesis of Modified Peptides: The chemoselectivity of the KAHA ligation allows for the incorporation of various modifications into peptides, such as labels, tags, or post-translational modifications.
- Drug Development: The ability to conjugate peptides to other molecules (e.g., small molecules, antibodies) in a controlled manner is crucial for the development of targeted therapeutics and antibody-drug conjugates (ADCs).

Data Presentation

Table 1: Synthesis Yields of N-Substituted **O-(4-Nitrophenyl)hydroxylamines**

Starting Oxime	Product	Yield (%)
Phenethyl oxime	N-Phenethyl-O-(4-nitrophenyl)hydroxylamine	65-75
Benzyl oxime	N-Benzyl-O-(4-nitrophenyl)hydroxylamine	65-75
Various substituted oximes	Corresponding N-substituted- O-(4-nitrophenyl)hydroxylamines	65-75[1][2]

Table 2: Chemoselectivity of N-Phenethyl-**O-(4-nitrophenyl)hydroxylamine** in Competition Experiments

Nucleophile (in excess)	Reaction with Pyruvic Acid
Glycine	Selective amide formation observed
Cysteine	Selective amide formation observed
Phenol	Selective amide formation observed
Hexanoic acid	Selective amide formation observed
Lysine	Selective amide formation observed

Competition experiments were conducted with 1 equivalent of N-phenethyl-**O-(4-nitrophenyl)hydroxylamine** and 2 equivalents of pyruvic acid in the presence of various other nucleophiles. The results demonstrate high chemoselectivity for the reaction between the hydroxylamine and the pyruvic acid.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol 1: Synthesis of N-Phenethyl-**O-(4-nitrophenyl)hydroxylamine**

This protocol is based on the reduction of the corresponding oxime as described by Kumar et al. (2012).[\[1\]](#)[\[2\]](#)

Materials:

- Phenethyl oxime
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane
- Magnesium sulfate (anhydrous)

- Round-bottom flask
- Magnetic stirrer
- pH meter
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve phenethyl oxime in methanol in a round-bottom flask.
- Cool the solution in an ice bath.
- Adjust the pH of the solution to 3 using HCl.
- Slowly add an excess of sodium cyanoborohydride (NaBH_3CN) to the solution in portions while maintaining the pH at 3 with the addition of HCl.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adjusting the pH to >10 with NaOH.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Chemosselective Amide Ligation

This is a general protocol for the ligation of an N-terminal **O-(4-nitrophenyl)hydroxylamine** peptide with a C-terminal α -ketoacid peptide in solution.

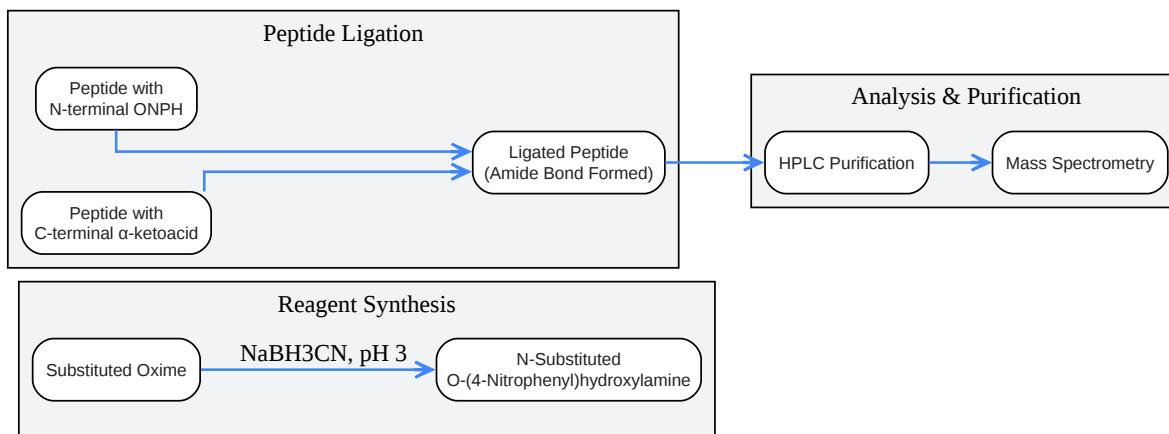
Materials:

- N-terminal **O-(4-nitrophenyl)hydroxylamine** functionalized peptide
- C-terminal α -ketoacid functionalized peptide
- Ligation Buffer (e.g., 6 M Guanidine hydrochloride, 100 mM phosphate buffer, pH 4.5-5.5)
- HPLC system for purification
- Mass spectrometer for analysis

Procedure:

- Dissolve the N-terminal **O-(4-nitrophenyl)hydroxylamine** peptide and the C-terminal α -ketoacid peptide in the ligation buffer at equimolar concentrations (typically in the low millimolar range).
- Gently agitate the reaction mixture at room temperature or 37°C.
- Monitor the progress of the ligation reaction by analytical HPLC and mass spectrometry. The reaction time can vary from a few hours to 24-48 hours depending on the peptide sequences.
- Once the reaction is complete, purify the ligated peptide product by preparative reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the final peptide product.
- Characterize the final product by mass spectrometry to confirm the correct molecular weight.

Mandatory Visualization

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Caption: General workflow for peptide ligation using **O-(4-Nitrophenyl)hydroxylamine**.

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Caption: Simplified mechanism of α -ketoacid-hydroxylamine (KAHA) ligation.

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References

- 1. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation
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